3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a methoxyphenyl group, and a pyrazinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-15-5-3-2-4-14(15)22-9-8-20-18(19(22)23)21-11-13-6-7-16-17(10-13)26-12-25-16/h2-10H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMTXJSSISVLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Amination: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.
Formation of the Pyrazinone Core: The final step involves the cyclization of the intermediate with a methoxyphenyl-substituted pyrazine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antiviral Properties : Compounds containing pyrazine and benzodioxole moieties have shown promise as inhibitors of viral replication. For instance, studies have demonstrated the inhibition of human dihydroorotate dehydrogenase (DHODH), which is critical in the replication of viruses like measles .
- Anticancer Activity : The benzodioxole structure is often associated with anticancer properties. Various derivatives have been synthesized and tested for their efficacy against different cancer cell lines, showing significant cytotoxic effects .
- Neuropharmacological Effects : Some derivatives have been studied for their potential as antidepressants and anxiolytics. The interaction of the compound with neurotransmitter systems suggests a possible role in mood regulation .
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral properties of pyrazine derivatives, it was found that compounds similar to 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one exhibited significant inhibition of measles virus replication. The structure–activity relationship (SAR) analysis revealed that modifications to the benzodioxole group enhanced antiviral activity, highlighting the importance of this moiety in drug design .
Case Study 2: Anticancer Activity
Another research project explored the anticancer potential of pyrazine derivatives. The compound was included in a library of synthesized analogs tested against various cancer cell lines. Results indicated that certain modifications to the methoxyphenyl group improved cytotoxicity against breast and lung cancer cells. The study concluded that further exploration of this compound could lead to the development of new anticancer agents .
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-[(2S,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea
Uniqueness
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
The compound 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 302.34 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its structural features which include:
- The benzodioxole moiety , known for its ability to interact with various biological targets.
- The dihydropyrazinone core , which may contribute to its potential as an enzyme inhibitor or receptor modulator.
Antioxidant Activity
Research indicates that derivatives of benzodioxole exhibit significant antioxidant properties. This compound may similarly scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage.
Antimicrobial Activity
Studies have suggested that compounds with similar structures show promising antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of the benzodioxole unit is often linked to enhanced antimicrobial activity.
Anticancer Potential
Preliminary studies indicate that the compound may possess anticancer properties. Mechanistic studies suggest that it could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Table 1: Summary of Biological Activity Studies
Case Study: Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related compounds on various cancer cell lines. The study revealed that compounds with similar structural motifs could inhibit tumor growth by inducing cell cycle arrest and apoptosis. Specifically, the compound's ability to activate caspase pathways was highlighted as a key mechanism for its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
